molecular formula C7H6BrNO2 B1266184 2-Bromo-6-nitrotoluene CAS No. 55289-35-5

2-Bromo-6-nitrotoluene

Cat. No. B1266184
CAS RN: 55289-35-5
M. Wt: 216.03 g/mol
InChI Key: LYTNSGFSAXWBCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Bromo-6-nitrotoluene can be synthesized through multiple pathways. The bromination of p-nitrotoluene in the presence of different catalysts leads to various bromo-nitrotoluene derivatives. For example, using antimony tribromide or ferric bromide as catalysts yields different brominated products due to the electrophilic aromatic substitution reactions involved (Cavill, 1946). Furthermore, the selective bromination using barium fluorobromate results in the formation of pure 3-bromo-nitrotoluene, showcasing a specific pathway to obtain brominated nitrotoluenes without the need for harsh conditions or catalysts (Sobolev et al., 2014).

Molecular Structure Analysis

The molecular geometry of 2-nitrotoluene, which serves as a precursor or related compound to 2-Bromo-6-nitrotoluene, has been extensively studied. Investigations include gas-phase electron diffraction and quantum chemical computations, revealing detailed insights into bond lengths, bond angles, and steric interactions between the methyl and nitro groups. These structural features highlight the complexity of interactions within the molecule and its derivatives (Shishkov et al., 1998).

Chemical Reactions and Properties

The chemical behavior of 2-Bromo-6-nitrotoluene includes reactions characteristic of nitroaromatic compounds and brominated aromatic compounds. Notably, the presence of the nitro group allows for reactions such as nitration and bromination, leading to various derivatives depending on the reaction conditions and the presence of specific substituents or catalysts. For example, the nitration of toluene derivatives yields a mixture of nitro-derivatives, showcasing the reactivity of the aromatic ring towards electrophilic substitution reactions (Bell & Millar, 1966).

Physical Properties Analysis

Studies on related bromo-nitro compounds have provided insights into the physical properties of these materials, including crystal structures and vibrational spectra. For instance, the crystal structure of 2-bromo-4-nitropyridine N-oxide reveals how bromo and nitro substituents affect the molecular conformation and intermolecular interactions, which can be extrapolated to understand the physical properties of 2-Bromo-6-nitrotoluene and similar compounds (Hanuza et al., 2002).

Chemical Properties Analysis

The chemical properties of 2-Bromo-6-nitrotoluene can be influenced by its functional groups. The presence of the bromo and nitro groups on the aromatic ring makes it susceptible to various chemical reactions, including further nitration, bromination, and substitution reactions, which are crucial for its use as an intermediate in organic synthesis. The electrophilic nature of these groups, their influence on the electronic structure of the molecule, and their reactivity towards nucleophiles are central to the compound's chemical behavior (Graham et al., 2004).

Scientific Research Applications

Synthesis and Chemical Intermediates

2-Bromo-6-nitrotoluene is utilized in the synthesis of various chemicals. For example, it has been involved in the preparation of 2-Bromo-6-fluorotoluene, an important medical intermediate, through a series of reactions including Gattermann diazonium salt substitution, reduction, and Schiemann reaction (Li Jiang-he, 2010). Additionally, 2-Bromo-6-nitrotoluene is a key intermediate in the synthesis of various brominated compounds, including 4-Bromo-2-chlorotoluene, achieved through diazotization and Sandmeyer reaction (Xue Xu, 2006).

Bromination Techniques

The compound has been used to explore different bromination methods. For instance, bromination using barium fluorobromate resulted in the efficient formation of 3-bromo-nitrotoluene without the need for catalysts or harsh conditions (V. Sobolev et al., 2014). Another study observed the formation of different brominated products depending on the catalyst used in the bromination of p-nitrotoluene (G. Cavill, 1946).

Environmental and Safety Research

In terms of safety and environmental research, studies have focused on the thermal decomposition of compounds like 2-nitrotoluene to understand mechanisms that lead to explosions. This research is essential for ensuring the safe handling and storage of these materials (Wen Zhu et al., 2017).

Advanced Materials Research

2-Bromo-6-nitrotoluene has been studied in the context of advanced materials research. For example, its transformation and the resulting products have been analyzed to understand the behavior of these compounds in various environmental and industrial contexts, as seen in the transformation of trinitrotoluene to triaminotoluene under methanogenic conditions (Philip Hwang et al., 2000).

Spectroscopy and Photochemistry

The compound also plays a role in spectroscopy and photochemistry studies, particularly in understanding the behavior of nitroarene compounds. Studies have explored its vibrational coherence and reaction pathways under ultrafast rearrangement conditions, which can provide insights into its photophysical properties (Derrick Ampadu Boateng et al., 2019).

Phytoremediation Research

Moreover, 2-Bromo-6-nitrotoluene has been studied in phytoremediation research, particularly in the context of soil contamination by related compounds like 2,4,6-trinitrotoluene. This research investigates the use of plant-bacterial combinations to reduce soil contamination levels (S. Siciliano and C. Greer, 2000).

Toxicology and Health Safety

In toxicology and health safety, the compound is used to understand the metabolic pathways and effects of exposure to nitrotoluenes. Studies have focused on biomonitoring and the effects of nitrotoluenes on liver function, providing valuable insights into occupational health and safety (Youping Deng et al., 2011).

Future Directions

The future directions of 2-Bromo-6-nitrotoluene are not explicitly mentioned in the retrieved sources. However, given its use in the synthesis of various compounds, it can be inferred that it may continue to be used in chemical research and synthesis145.


properties

IUPAC Name

1-bromo-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTNSGFSAXWBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203791
Record name 2-Bromo-6-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-nitrotoluene

CAS RN

55289-35-5
Record name 2-Bromo-6-nitrotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55289-35-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-nitrotoluene
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Record name 2-Bromo-6-nitrotoluene
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Record name 2-bromo-6-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
MC Geerling, JP Wibaut - Recueil des Travaux Chimiques des …, 1934 - Wiley Online Library
… The latter was converted into the bromocompound in the same way as described for 2-bromo-6-nitrotoluene. 50 g of amino-compound gave 35 g of 2-bromo-4-nitrotoluene (50 % of the …
Number of citations: 7 onlinelibrary.wiley.com
P Sangeetha, A Prabakaran, N ISSAOUI… - Journal of King Saud …, 2023 - Elsevier
… been completely synthesized using 2-bromo-6-nitrotoluene as a … (216.03 g/mol) of 2-Bromo-6-nitrotoluene salt are given. The … on the synthesis of 2-Bromo-6-nitrotoluene and substituted …
Number of citations: 1 www.sciencedirect.com
AK Manglik, RB Moodie, K Schofield… - Journal of the …, 1980 - pubs.rsc.org
The kinetics and products of nitration in aqueous sulphuric acid of the title compounds have been studied. 4-Isopropyl-phenol and -anisole are nitrated at or near the encounter rate. In …
Number of citations: 7 pubs.rsc.org
JA Barltrop, DAH Taylor - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… 2-Bromo-6-nitrotoluene was readily prepared by brominating o-nitrotoluene, following … product was 2-bromo-6-nitrotoluene. The condensation between 2-bromo-6-nitrotoluene and ethyl …
Number of citations: 11 pubs.rsc.org
BE Cross, PH Melvin - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… An attempt to prepare 3-bromo-o-toluidine by hydrogenating 2-bromo-6-nitrotoluene with a palladised charcoal catalyst gave a partly debrominated product. The Grignard reagent from …
Number of citations: 4 pubs.rsc.org
PJ Harrington, LS Hegedus - The Journal of Organic Chemistry, 1984 - ACS Publications
An efficient synthesis of 4-bromo-l-tosylii> dole (10) based on the Pd (II)-catalyzed cyclization of an o-ethénylaniline p-toluehesulfonamide has been developed. A Pd (0) oxidative …
Number of citations: 222 pubs.acs.org
N TX, E Chin, E Reichmanis, K JM - Journal of Photopolymer Science …, 1991 - jstage.jst.go.jp
… and 3.00 g (13.90 mmole) of 2-bromo-6nitrotoluene dissolved in 50 mL of degassed toluene. To this solution was added under argon 9 mL of a 2 M degassed Na 2CO 3 aqueous …
Number of citations: 6 www.jstage.jst.go.jp
IW Harvey, DM Smith, CR White - Journal of the Chemical Society …, 1996 - pubs.rsc.org
… (Na,SO,) and concentrated to give 2-bromo-6-nitrotoluene (5.31 g, 7573, mp 35-37 "C (lit.,' 42 "C). This was then heated with N-bromosuccinimide (4.39 g, 25 mmol), benzoyl peroxide (…
Number of citations: 1 pubs.rsc.org
PJ Harrington, LS Hegedus… - Journal of the American …, 1987 - ACS Publications
… overall 18% yield from commercially available 2-bromo-6-nitrotoluene. The synthesis involved, as … The conversion of commercially available 2bromo-6-nitrotoluene to 1 -tosyl-3-iodo-4-…
Number of citations: 200 pubs.acs.org
TM Cresp, RGF Giles, MV Sargent, C Brown… - Journal of the …, 1974 - pubs.rsc.org
… 2-Bromo-6-nitrotoluene (50) .-The method of Gibson and Johnson 35 was adapted. The toluidine (49) 36 (25.0 g) was suspended in water (200 ml) and heated under reflux with stirring …
Number of citations: 8 pubs.rsc.org

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